5-formyl-1-phenyl-4-[4-(4-pyridinyl)-1-pyridiniumyl]-1H-imidazol-2-olate
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Overview
Description
Introduction : Imidazo[1,2-a]pyridine derivatives are a class of compounds known for their diverse biological activities and potential applications in various fields, including medicinal chemistry.
Synthesis Analysis :
- Kumar et al. (2017) developed a methodology for synthesizing organoselenium derivatives of formyl-substituted imidazo[1,2-a]pyridine using nucleophilic aromatic substitution (Kumar et al., 2017).
- Rao et al. (2017) disclosed a Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines, utilizing ethyl tertiary amines as carbon sources under aerobic oxidative conditions (Rao et al., 2017).
Molecular Structure Analysis :
- Hjouji et al. (2016) discussed the crystal structure of an imidazo[4,5-b]pyridine derivative, highlighting the angles between various molecular components (Hjouji et al., 2016).
Chemical Reactions and Properties :
- Cao et al. (2015) developed a Cu-catalyzed C3-formylation reaction of imidazo[1,2-a]pyridine C-H bonds using DMSO and molecular oxygen, indicating the reactivity and potential transformations of these compounds (Cao et al., 2015).
Physical Properties Analysis :
- The studies did not provide specific information on the physical properties of the exact compound .
Chemical Properties Analysis :
- Sundberg et al. (1988) prepared a series of substituted 2-aryl imidazo[1,2-a]pyridines with various functional groups, indicating the versatility in modifying chemical properties (Sundberg et al., 1988).
properties
IUPAC Name |
5-formyl-1-phenyl-4-(4-pyridin-4-ylpyridin-1-ium-1-yl)imidazol-2-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-14-18-19(22-20(26)24(18)17-4-2-1-3-5-17)23-12-8-16(9-13-23)15-6-10-21-11-7-15/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMMUJYXXZIHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2[O-])[N+]3=CC=C(C=C3)C4=CC=NC=C4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-formyl-1-phenyl-4-[4-(pyridin-4-yl)pyridinium-1-yl]-1H-imidazol-2-olate |
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